RU.521 is a small molecule that acts as a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS) [ [], [] ]. It is primarily utilized in research settings to investigate the biological roles of the cGAS-STING pathway, a critical component of the innate immune system's response to cytosolic DNA [ [], [], [] ]. RU.521 is not approved for clinical use and is not a medication.
RU-521 is a small molecule inhibitor specifically targeting cyclic GMP-AMP synthase, commonly referred to as cGAS. This enzyme plays a critical role in the innate immune response by detecting cytosolic double-stranded DNA and subsequently activating the type I interferon signaling pathway. RU-521 has garnered interest for its potential therapeutic applications, particularly in autoimmune diseases where aberrant activation of cGAS leads to excessive production of type I interferons.
The synthesis of RU-521 involved a series of chemical reactions designed to enhance its potency and selectivity for cGAS. The process began with the identification of lead compounds that exhibited initial inhibitory activity against cGAS. Through iterative cycles of design, synthesis, and biological testing, researchers optimized the structure of RU-521.
The synthesis typically involves:
The purity of RU-521 is reported to be ≥98%, ensuring its suitability for biological assays .
The molecular structure of RU-521 features a complex arrangement that includes:
Crystal structures have been determined for RU-521 in complex with cGAS, revealing that it occupies the catalytic pocket and interferes with substrate entry (ATP and GTP) essential for cGAS activity . The binding affinity is characterized by a dissociation constant (Kd) of 36.2 nM and an inhibitory concentration (IC50) ranging from 0.11 μM for murine cGAS to approximately 0.8 μM for human cGAS .
RU-521 undergoes specific interactions with cGAS that inhibit its enzymatic activity:
Isothermal titration calorimetry has been utilized to measure binding affinities, confirming that RU-521 effectively inhibits both murine and human forms of cGAS .
The mechanism by which RU-521 exerts its effects involves:
Studies have shown that treatment with RU-521 results in significant reductions in interferon expression in macrophages derived from mouse models of autoimmune diseases such as Aicardi-Goutières syndrome .
RU-521 is a solid compound at room temperature, typically stored at -20°C to maintain stability. It is soluble in dimethyl sulfoxide at concentrations up to 20 mg/mL .
Key chemical properties include:
These properties are crucial for its application in laboratory settings and biological assays.
RU-521 has several scientific uses:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: